2-Methoxypyrrolidine-1-carboxamide
Overview
Description
2-Methoxypyrrolidine-1-carboxamide is a heterocyclic organic compound with the molecular formula C6H12N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring, and features a methoxy group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxypyrrolidine-1-carboxamide typically involves the amidation of 2-methoxypyrrolidine with a suitable carboxylic acid derivative. One common method is the reaction of 2-methoxypyrrolidine with an activated carboxylic acid derivative such as an acyl chloride or anhydride in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Catalysts and coupling agents may also be employed to improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxypyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-methoxypyrrolidine-1-carboxylic acid.
Reduction: Formation of 2-methoxypyrrolidine-1-amine.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxypyrrolidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Methoxypyrrolidine-1-carboxamide involves its interaction with specific molecular targets in biological systems. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- Pyrrolidine-2-carboxamide
- N-Methylpyrrolidine-2-carboxamide
- 2-Methoxypyrrolidine-1-carboxylic acid
Uniqueness
2-Methoxypyrrolidine-1-carboxamide is unique due to the presence of both a methoxy group and a carboxamide group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. Compared to similar compounds, it may offer enhanced biological activity or improved chemical stability .
Properties
IUPAC Name |
2-methoxypyrrolidine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-10-5-3-2-4-8(5)6(7)9/h5H,2-4H2,1H3,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIMNAZWFGBUDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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